Cas no 886914-08-5 (N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide)

N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,4-oxadiazole moiety via a carboxamide bridge. The presence of a methanesulfonylphenyl group enhances its potential as a bioactive molecule, particularly in medicinal chemistry applications. This structure suggests utility as an intermediate or scaffold in drug discovery, with possible applications in targeting enzymes or receptors due to its rigid, planar architecture and hydrogen-bonding capabilities. The compound's sulfonyl and oxadiazole functionalities may contribute to improved solubility and binding affinity, making it a candidate for further pharmacological evaluation. Its synthesis and derivatization could yield compounds with tailored biological properties.
N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide structure
886914-08-5 structure
Product name:N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide
CAS No:886914-08-5
MF:C17H12N4O4S2
MW:400.431580543518
CID:5478072

N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
    • N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide
    • Inchi: 1S/C17H12N4O4S2/c1-27(23,24)12-5-2-10(3-6-12)16-20-21-17(25-16)19-15(22)11-4-7-13-14(8-11)26-9-18-13/h2-9H,1H3,(H,19,21,22)
    • InChI Key: VVMIOWIGPXTFIU-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=NN=C(C4=CC=C(S(C)(=O)=O)C=C4)O3)=O)=CC=C2N=C1

N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2645-0862-50mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2645-0862-75mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2645-0862-5μmol
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2645-0862-10μmol
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2645-0862-5mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2645-0862-10mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2645-0862-15mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2645-0862-100mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2645-0862-1mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2645-0862-2mg
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
886914-08-5 90%+
2mg
$59.0 2023-05-16

N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide Related Literature

Additional information on N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide

N-5-(4-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide: A Comprehensive Overview

The compound with CAS No 886914-08-5, known as N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzothiazole core and an oxadiazole ring system. The presence of a methanesulfonylphenyl group further enhances its functional versatility.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Its benzothiazole moiety is known to exhibit significant biological activity, particularly in anti-inflammatory and anticancer applications. The oxadiazole ring system adds to its stability and enhances its ability to interact with biological targets. Furthermore, the methanesulfonylphenyl group imparts lipophilicity and improves bioavailability.

One of the most intriguing aspects of this compound is its ability to act as a scaffold for drug design. Researchers have explored its potential as a lead compound for developing inhibitors of key enzymes involved in cancer progression. For instance, studies published in the *Journal of Medicinal Chemistry* have demonstrated that derivatives of this compound can effectively inhibit the activity of protein kinase B (Akt), a critical regulator of cell survival and proliferation.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Recent advancements in the synthesis of this compound have enabled researchers to explore its potential as a component in light-emitting diodes (LEDs) and sensors.

The synthesis of N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the benzothiazole core through condensation reactions and the subsequent incorporation of the oxadiazole ring via cyclization. The introduction of the methanesulfonylphenyl group is typically achieved through nucleophilic aromatic substitution.

Despite its complexity, this compound has proven to be amenable to large-scale synthesis using modern chemical techniques. Its high purity and stability make it suitable for both academic research and industrial applications. Recent breakthroughs in green chemistry have also led to the development of more environmentally friendly synthesis routes for this compound.

In conclusion, N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide represents a remarkable example of how advanced organic synthesis can lead to molecules with diverse applications. From its role as a lead compound in drug discovery to its potential uses in materials science, this compound continues to be a focal point for researchers worldwide.

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